molecular formula C5H9ClN4O2 B3004765 2-(2-Nitro-1h-imidazol-1-yl)ethanamine hydrochloride CAS No. 116989-51-6

2-(2-Nitro-1h-imidazol-1-yl)ethanamine hydrochloride

Cat. No.: B3004765
CAS No.: 116989-51-6
M. Wt: 192.6
InChI Key: UNLRFFXZTJXMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C5H9ClN4O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms.

Preparation Methods

The synthesis of 2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride typically involves the nitration of imidazole derivatives followed by amination. One common method involves the reaction of 2-nitroimidazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial production methods may involve large-scale nitration and amination processes, with careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride involves its interaction with cellular components. The nitro group can undergo reduction within the cell, leading to the formation of reactive intermediates that can damage cellular structures and inhibit essential biological processes. This

Properties

IUPAC Name

2-(2-nitroimidazol-1-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2.ClH/c6-1-3-8-4-2-7-5(8)9(10)11;/h2,4H,1,3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLRFFXZTJXMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.